molecular formula C4H11O3P B7768824 Ethyl phosphite, (C2H5O)2(OH)P CAS No. 123-22-8

Ethyl phosphite, (C2H5O)2(OH)P

Cat. No. B7768824
CAS RN: 123-22-8
M. Wt: 138.10 g/mol
InChI Key: SULWMEGSVQCTSK-UHFFFAOYSA-N
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Patent
US06545073B1

Procedure details

100 parts by weight of diethyl hydrogen phosphite and 50 parts by weight of phosphoric acid are mixed and reacted. The reaction is exothermic and the temperature of the reactants are keep below their boiling point for 30 minutes to 1 hour thereby producing a diethyl hydrogen-phosphoric acid compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([OH:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].P(=O)(O)(O)[OH:10]>>[CH2:3]([O:2][P:1](=[O:10])([OH:8])[O:5][CH2:6][CH3:7])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
for 30 minutes to 1 hour

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.